molecular formula C23H18ClN3O2 B14926146 methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14926146
M. Wt: 403.9 g/mol
InChI Key: GEAJAANTGFHMOE-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents such as a 4-chlorophenyl group, a cyclopropyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the pyridine ring through cyclization reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into the compound’s potential therapeutic effects includes its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
  • Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Uniqueness

Compared to similar compounds, methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique combination of substituents. The presence of the cyclopropyl group and the specific arrangement of the phenyl and chlorophenyl groups contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C23H18ClN3O2/c1-29-23(28)18-13-19(14-9-11-16(24)12-10-14)25-22-20(18)21(15-7-8-15)26-27(22)17-5-3-2-4-6-17/h2-6,9-13,15H,7-8H2,1H3

InChI Key

GEAJAANTGFHMOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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